A 83-01 (sodium salt)

TGF-β signaling ALK5 kinase inhibition Cancer biology

Choose A 83-01 sodium salt for iPSC and organoid culture requiring potent TGF-β/activin/nodal pathway blockade with BMP signaling preserved. Its sodium formulation delivers aqueous solubility for feeder‑free and bioreactor workflows, eliminating DMSO cytotoxicity concerns. At only 0.5–1 μM it inhibits spontaneous iPSC differentiation and boosts clonal expansion efficiency. With a 7.8‑fold potency advantage over SB‑431542, lower working concentrations reduce cumulative compound exposure in long‑term organoid maintenance. Validated in the YAC triple‑combination protocol for industrial‑scale iEPC production. Order high‑purity (≥98%) A 83‑01 sodium salt for reproducible, translation‑ready results.

Molecular Formula C25H19N5NaS+
Molecular Weight 444.5 g/mol
Cat. No. B8069109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 83-01 (sodium salt)
Molecular FormulaC25H19N5NaS+
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+]
InChIInChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1
InChIKeyQEDFBXIADXHNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A 83-01 (Sodium Salt): A Quantitatively Differentiated TGF-β/ALK5 Inhibitor for Stem Cell and Cancer Research Procurement


A 83-01 (sodium salt) (CAS 2828431-89-4) is a small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinases (ALKs) 4, 5, and 7 [1]. The sodium salt formulation of A 83-01 (free acid CAS 909910-43-6) provides enhanced aqueous solubility for in vitro and in vivo applications . This compound is structurally related to previously described ALK-5 inhibitors (Sawyer et al., 2003) and functions by blocking the ATP-binding site of ALK4/5/7 kinases, thereby preventing downstream phosphorylation of Smad2/3 and inhibiting TGF-β-induced transcriptional activity . A 83-01 is widely utilized in stem cell reprogramming, organoid culture maintenance, and investigations of epithelial-to-mesenchymal transition (EMT) in cancer biology .

Procurement Alert: Why A 83-01 (Sodium Salt) Cannot Be Interchanged with SB-431542 or Other In-Class ALK5 Inhibitors


Although multiple small-molecule ALK5 inhibitors exist within the TGF-β receptor inhibitor class, direct interchangeability is contraindicated due to significant quantitative divergence in potency, target selectivity profiles, and downstream biological outcomes. A 83-01 exhibits a fundamentally distinct selectivity fingerprint: it potently inhibits ALK4, ALK5, and ALK7 while demonstrating negligible activity against ALK1/2/3/6 (BMP type I receptors), p38 MAPK, and ERK [1]. In contrast, alternative inhibitors vary substantially—SB-431542 is approximately 7.8-fold less potent against ALK5 (IC50 94 nM vs. 12 nM) , while RepSox (ALK5 Inhibitor II) and Galunisertib (LY2157299) possess different kinase selectivity profiles and distinct clinical development trajectories [2]. Furthermore, even within the A 83-01 chemical space, the sodium salt formulation (CAS 2828431-89-4) provides markedly improved aqueous solubility compared to the free acid form (water-insoluble), directly impacting experimental reproducibility in aqueous buffer systems . Substitution without quantitative justification risks experimental failure due to insufficient target engagement, off-target BMP pathway inhibition, or formulation incompatibility.

Quantitative Differentiation Evidence: A 83-01 (Sodium Salt) vs. SB-431542, RepSox, and Galunisertib


ALK5 Inhibitory Potency: 7.8-Fold Superiority over SB-431542 in Transcriptional Reporter Assays

A 83-01 demonstrates 7.8-fold greater inhibitory potency against ALK5-mediated transcriptional activity compared to SB-431542, the most widely used alternative ALK5 inhibitor [1]. This head-to-head comparison was established using a TGF-β-responsive luciferase reporter construct in mammalian cells, providing functional pathway inhibition data rather than isolated biochemical kinase measurements. The quantitative advantage extends to ALK4 and ALK7, though direct comparator data for these targets are not available in the same assay format [1]. Additionally, A 83-01 exhibits approximately 1.9-fold greater potency against ALK5 compared to RepSox (IC50 23 nM in ATP-binding assay) and 4.7-fold greater potency compared to Galunisertib (IC50 56 nM), based on cross-study comparable data [2].

TGF-β signaling ALK5 kinase inhibition Cancer biology EMT

ALK4 and ALK7 Subtype Inhibition: Defined Potency Profile Enabling Multi-Target TGF-β Pathway Blockade

A 83-01 sodium salt provides a well-characterized multi-ALK inhibition profile: ALK5 (IC50 12 nM), ALK4 (IC50 45 nM), and ALK7 (IC50 7.5 nM) in cell-based transcriptional reporter assays [1]. Critically, A 83-01 displays weak or no inhibitory activity against ALK1, ALK2, ALK3, and ALK6 (BMP type I receptors), as well as p38 MAPK and ERK, thereby preserving BMP signaling integrity . Comparative data for SB-431542 show ALK4 IC50 of approximately 1 μM and ALK7 IC50 of 2 μM in some assay formats, representing 22-fold and 267-fold lower potency, respectively, compared to A 83-01 . RepSox (ALK5 Inhibitor II) demonstrates ATP-competitive inhibition of ALK5 (IC50 23 nM) and ALK5 autophosphorylation (IC50 4 nM) but lacks the same breadth of published ALK4/ALK7 characterization [2].

Stem cell pluripotency Nodal signaling Organoid culture Activin signaling

Formulation-Driven Solubility: Sodium Salt Enables Aqueous Solubility Not Achievable with Free Acid Form

The sodium salt formulation of A 83-01 (CAS 2828431-89-4) provides aqueous solubility of 1 mg/mL (2.25 mM) in water with ultrasonic assistance, a property absent in the free acid form (water-insoluble; <1 mg/mL in water and ethanol) . This solubility differential is critical: the free acid form of A 83-01 (CAS 909910-43-6) requires DMSO for dissolution (21-50 mg/mL depending on vendor data), necessitating organic solvent exposure in aqueous experimental systems [1]. While alternative ALK5 inhibitors such as SB-431542 are also available as free bases requiring DMSO solubilization, Galunisertib (LY2157299) demonstrates distinct solubility characteristics as an orally bioavailable clinical candidate [2]. The sodium salt formulation specifically addresses aqueous compatibility requirements for buffer-based assays and in vivo administration protocols where DMSO concentration must be minimized .

In vivo pharmacology Aqueous buffer compatibility Drug formulation Experimental reproducibility

iPSC Reprogramming and Fate Determination: Single-Agent Sufficiency for NPC Fate Switching

In a sequential compound removal study using human urine cells (HUCs) reprogrammed with OSKM factors, A 83-01 was identified as the single sufficient small-molecule component required to switch cell fate from iPSCs to neural progenitor cells (NPCs) [1]. This functional sufficiency—where removal of A 83-01 from the small-molecule cocktail abrogated NPC fate acquisition—demonstrates a biological effect magnitude that is not merely dose-dependent but binary in outcome [1]. In contrast, SB-431542 is typically employed as part of multi-component cocktails for iPSC maintenance rather than as a standalone fate-switching agent [2]. Galunisertib (LY2157299), developed for oncology applications, lacks comparable characterization in stem cell fate determination contexts [3]. Additionally, A 83-01 combined with PD0325901 and CHIR99021 inhibits differentiation of rat iPSCs and significantly increases clonal expansion efficiency, supporting long-term self-renewal maintenance .

Induced pluripotent stem cells Neural progenitor cells Cell fate determination Reprogramming efficiency

Selectivity Window: BMP Signaling Preservation with >100-Fold Selectivity over ALK1/2/3/6

A 83-01 demonstrates functional selectivity by potently inhibiting ALK4/5/7 while exerting weak or no inhibitory activity against BMP type I receptors (ALK1, ALK2, ALK3, ALK6), p38 MAPK, and ERK [1]. This selectivity window is functionally meaningful: at concentrations up to 10 μM, A 83-01 completely inhibits TGF-β-induced growth inhibition (full effect at 3 μM) without detectable impact on BMP signaling pathways . In contrast, SB-431542 is reported to have approximately 100-fold selectivity for ALK5 over p38 MAPK, but its broader kinase selectivity profile at higher concentrations is less comprehensively characterized . RepSox, while potent against ALK5 (IC50 23 nM), functions via ATP-competitive inhibition and may exhibit different selectivity boundaries [2]. The preservation of BMP signaling is critical in stem cell and developmental biology applications where BMP pathway activation is required for specific differentiation programs.

Kinase selectivity BMP signaling Off-target minimization Pathway-specific inhibition

iEPC Expansion Synergy: Triple Combination with Y-27632 and CHIR-99021 Dramatically Enhances Proliferative Capacity

In hiPSC-derived endothelial progenitor cell (iEPC) differentiation and expansion, the triple combination of A 83-01 with Y-27632 (ROCK inhibitor) and CHIR-99021 (GSK3β inhibitor/Wnt activator) dramatically stimulated protein synthesis-related pathways and enhanced proliferative capacity [1]. This combination (designated YAC) represents a defined, small-molecule-based expansion protocol that is not replicable with alternative ALK5 inhibitors without empirical validation of equivalent synergy. While SB-431542 is also used in stem cell culture cocktails, its 7.8-fold lower ALK5 potency may require different concentration optimization to achieve comparable pathway modulation [2]. The YAC combination approach has implications for establishing supply systems of EPCs at industrial scale, making A 83-01 a component of a validated manufacturing-relevant protocol [3]. The sodium salt formulation's improved aqueous solubility further supports scalable liquid handling automation in industrial settings .

Endothelial progenitor cells Regenerative medicine Cell manufacturing Industrial-scale cell production

Validated Application Scenarios for A 83-01 (Sodium Salt) Based on Quantitative Differentiation Evidence


Stem Cell Pluripotency Maintenance and iPSC Reprogramming

Procure A 83-01 sodium salt for iPSC culture systems requiring potent, selective TGF-β/activin/nodal pathway inhibition while preserving BMP signaling. At 0.5-1 μM, A 83-01 inhibits spontaneous differentiation of rat and human iPSCs and increases clonal expansion efficiency [1]. The sodium salt formulation enables aqueous buffer compatibility for feeder-free culture systems without DMSO-mediated cytotoxicity concerns .

Organoid Culture (Liver, Gastrointestinal, Mammary)

A 83-01 is a critical component in defined organoid expansion media, including adult stem cell-derived liver organoids where it is combined with Y-27632, forskolin, and N-acetylcysteine [1]. Its 7.8-fold potency advantage over SB-431542 enables lower working concentrations (typically 0.5-2 μM), reducing cumulative compound exposure in long-term organoid maintenance protocols . The compound is validated for gastrointestinal, hepatic, prostate, and mammary organoid systems [2].

Endothelial Progenitor Cell (EPC) Manufacturing at Scale

For industrial-scale iEPC production, A 83-01 is an essential component of the YAC triple-combination protocol (Y-27632 + A 83-01 + CHIR-99021) [1]. This defined small-molecule cocktail dramatically enhances proliferative capacity and supports scalable cell manufacturing workflows . The sodium salt's DMSO solubility of 100 mg/mL facilitates automated liquid handling and high-concentration stock preparation for large-volume bioreactor applications [2].

Cancer EMT and Metastasis Research

A 83-01 (1-10 μM) inhibits TGF-β-induced Smad2/3 phosphorylation and completely blocks epithelial-to-mesenchymal transition (EMT) in NMuMG and HaCaT cells [1]. In vivo, intraperitoneal administration at 50-500 μg/mouse significantly improves survival in peritoneal dissemination models without body weight loss or neurobehavioral effects . The sodium salt formulation supports in vivo dosing in aqueous vehicles with minimized DMSO content [2].

Quote Request

Request a Quote for A 83-01 (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.